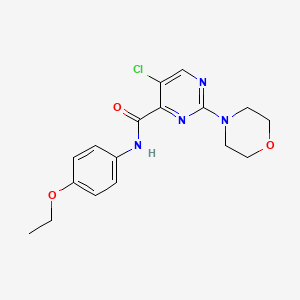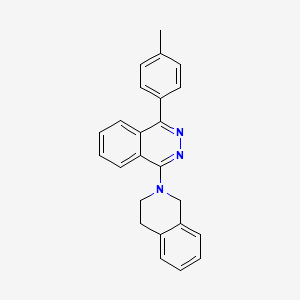
5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a chloro group, an ethoxyphenyl group, a morpholine ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the ethoxyphenyl group is introduced using an appropriate ethoxyphenyl halide.
Morpholine Ring Addition: The morpholine ring can be introduced through a nucleophilic substitution reaction with a suitable morpholine derivative.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or specialty chemicals.
作用機序
The mechanism of action of 5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
Similar Compounds
5-chloro-N-(4-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
5-chloro-N-(4-phenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide: Lacks the ethoxy group on the phenyl ring.
5-chloro-N-(4-ethoxyphenyl)-2-(piperidin-4-yl)pyrimidine-4-carboxamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 5-chloro-N-(4-ethoxyphenyl)-2-(morpholin-4-yl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, morpholine ring, and carboxamide group in a single molecule allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C17H19ClN4O3 |
|---|---|
分子量 |
362.8 g/mol |
IUPAC名 |
5-chloro-N-(4-ethoxyphenyl)-2-morpholin-4-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H19ClN4O3/c1-2-25-13-5-3-12(4-6-13)20-16(23)15-14(18)11-19-17(21-15)22-7-9-24-10-8-22/h3-6,11H,2,7-10H2,1H3,(H,20,23) |
InChIキー |
AZDYWPOCNMUUFG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide](/img/structure/B12137778.png)
![2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B12137781.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137787.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137788.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137799.png)
![6-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12137809.png)
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12137816.png)
![N-(3,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12137818.png)

![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)aceta mide](/img/structure/B12137836.png)


![3-[(4-Fluorophenyl)sulfonyl]-2-imino-10-methyl-1-[(4-methylphenyl)methyl]-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12137855.png)
![N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137864.png)
